molecular formula C19H22N2O2S2 B15087618 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one CAS No. 611185-74-1

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one

Cat. No.: B15087618
CAS No.: 611185-74-1
M. Wt: 374.5 g/mol
InChI Key: WEIHCIUUPHSBDT-NXVVXOECSA-N
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Description

This compound belongs to the thioxothiazolidin-indolin-2-one family, characterized by a fused indolinone and thiazolidinone scaffold. The ethyl group at the 1-position of the indolinone and the hexyl chain at the 3-position of the thioxothiazolidin ring distinguish it structurally. These substituents influence its physicochemical properties, such as lipophilicity and solubility, which are critical for pharmacological applications.

Properties

CAS No.

611185-74-1

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O2S2/c1-3-5-6-9-12-21-18(23)16(25-19(21)24)15-13-10-7-8-11-14(13)20(4-2)17(15)22/h7-8,10-11H,3-6,9,12H2,1-2H3/b16-15-

InChI Key

WEIHCIUUPHSBDT-NXVVXOECSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the reaction of isatin derivatives with thiazolidinone precursors. One common method is the Knoevenagel condensation reaction, where isatin reacts with a thiazolidinone derivative in the presence of a base catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related analogs based on substituents and key properties:

Compound Name Substituents (Indolinone Position 1 / Thiazolidinone Position 3) Key Features Reference
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one (Target) Ethyl / Hexyl High lipophilicity due to hexyl chain; potential for membrane permeability
5-(1-Butyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one Butyl / Hexyl Longer alkyl chain (butyl) may enhance metabolic stability
5-Chloro-3-(4-hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl)-1-propylindolin-2-one (3d) Propyl / 4-Hydroxy-3-methyl-4-phenyl Polar hydroxy and phenyl groups; potential for hydrogen bonding
5-(5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one (2a) Morpholinosulfonyl / Methyl Electron-withdrawing sulfonyl group; enhanced solubility
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one 5-Chloro / 4-Hydroxyphenylimino Aromatic imino group; potential for π-π stacking and receptor binding

Spectroscopic and Analytical Data

  • IR Spectra :

    • Target compound (unreported in evidence): Expected C=O (1690–1710 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
    • Analog 3d (): Shows C=O at 1696 cm⁻¹ and NH at 3160 cm⁻¹, similar to other derivatives .
    • Compound 2a (): NH stretch at 3160 cm⁻¹ and C=O at 1696 cm⁻¹, indicating conserved core functionality .
  • NMR Data: Analog 3d (): Aromatic protons at 7.40–7.60 ppm; methyl groups at δ 2.84–3.61 ppm . Compound 2a (): Morpholino protons as triplets at δ 2.84 and 3.61 ppm .

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